1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole
Description
This compound is a heterocyclic molecule featuring a thieno[2,3-c]pyrazole core fused with a 1,2,4-triazole ring substituted with methyl and methylsulfanyl groups.
Properties
IUPAC Name |
1-methyl-5-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-3-phenylthieno[2,3-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5S2/c1-20-14(17-18-16(20)22-3)12-9-11-13(10-7-5-4-6-8-10)19-21(2)15(11)23-12/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZXFBNWTRFDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(N3C)SC)C(=N1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120333 | |
| Record name | 1-Methyl-5-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478067-05-9 | |
| Record name | 1-Methyl-5-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478067-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: The synthesis of this compound often starts with the formation of the thieno[2,3-c]pyrazole core. This can be achieved through the cyclization of a 2-hydrazinothiophene derivative with an α,β-unsaturated ketone under basic conditions.
Method 2: Another route involves the reaction of 1-phenyl-3-thiophene-2-yl-propenone with hydrazine hydrate in ethanol, producing the thieno[2,3-c]pyrazole intermediate.
Further Substitution:
Industrial Production Methods: In industrial settings, this compound can be produced through continuous flow chemistry, where the reactants are subjected to controlled reaction conditions in a continuous stream, enhancing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides and sulfones.
Reduction: It can be reduced at various sites, including the triazole ring, under catalytic hydrogenation conditions.
Substitution: The pyrazole and thieno rings can participate in electrophilic and nucleophilic substitution reactions due to their aromatic nature.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas.
Substitution Conditions: Lewis acids (e.g., aluminum chloride) for electrophilic substitutions, and strong nucleophiles (e.g., sodium amide) for nucleophilic substitutions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Varied depending on the specific substitution reaction, such as halogenated derivatives.
Scientific Research Applications
1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole has found significant applications in scientific research:
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Materials Science: Incorporated into polymers and other materials to improve thermal stability and electronic properties.
Biology:
Enzyme Inhibition: Investigated for its potential as an inhibitor of enzymes such as kinases and proteases due to its complex heterocyclic structure.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine:
Drug Design: Serves as a scaffold for designing pharmaceutical compounds with anti-inflammatory, anticancer, and antiviral activities.
Industry:
Agriculture: Used in the synthesis of agrochemicals, particularly fungicides and herbicides.
Mechanism of Action
The mechanism of action of 1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound's heterocyclic structure allows it to fit into the active sites of enzymes, where it can inhibit their activity by forming stable complexes. This inhibition can interfere with various biological pathways, leading to its diverse effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- The target compound distinguishes itself via the thieno[2,3-c]pyrazole core, which is absent in simpler triazole derivatives.
- Methylsulfanyl vs. Thiol/Thione Groups : Unlike compounds with free thiol groups (e.g., 5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol), the methylsulfanyl group in the target compound may reduce oxidative instability while retaining sulfur’s lipophilicity, favoring membrane permeability .
Computational and Experimental Characterization
- Structural Analysis : Tools like SHELXL (for crystallography) and ORTEP-3 (for 3D visualization) are critical for confirming the fused-ring system and substituent orientations in such compounds .
- ADME Predictions : Molecular docking studies (as performed for S-alkyl triazoles ) suggest the target compound’s methylsulfanyl group may improve metabolic stability compared to thiol analogues, though this requires experimental validation.
Research Findings and Gaps
- Pharmacological Potential: While the target compound’s exact biological profile is underexplored, its structural relatives exhibit IC₅₀ values in the micromolar range against cancer cell lines (e.g., 3’-substituted oxadiazols: IC₅₀ = 12–45 μM ).
- Synthetic Challenges: The fused thieno-pyrazole system requires precise reaction conditions to avoid side products, as noted in analogous syntheses .
- Future Directions : Priority should be given to in vitro assays for anticancer/antiviral activity and X-ray crystallography to resolve its 3D structure, leveraging software like WinGX .
Biological Activity
The compound 1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic moieties. The key steps often include:
- Formation of Thieno[2,3-c]pyrazole : This involves cyclization reactions that yield the thieno and pyrazole rings.
- Substitution Reactions : The introduction of methyl and methylsulfanyl groups at specific positions on the triazole ring is crucial for enhancing biological activity.
- Characterization : Techniques such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.46 |
| A549 | 26.00 |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. In a series of tests comparing various pyrazole derivatives:
- Compounds similar to our target exhibited IC50 values ranging from 60 to 70 µg/mL against inflammatory markers, comparable to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, the compound's antimicrobial activity was assessed:
- Antibacterial and Antiviral Tests : The synthesized compounds demonstrated varying degrees of activity against bacterial strains and viruses, with some exhibiting significant inhibition at concentrations below 50 µM .
Study 1: Anticancer Efficacy
A study conducted by Wei et al. evaluated a series of pyrazole derivatives against multiple cancer cell lines. The compound exhibited promising results with an IC50 value of 0.39 µM against HCT116 cells, indicating strong potential for further development .
Study 2: Anti-inflammatory Mechanism
Research by Bouabdallah et al. investigated the anti-inflammatory mechanisms of pyrazole derivatives. The study found that compounds similar to our target inhibited the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which these compounds exert their effects .
Q & A
Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer: The synthesis involves multi-step reactions, often starting with cyclocondensation of appropriate precursors (e.g., triazole-thiol derivatives) followed by functionalization. Key steps include:
- S-Alkylation : Reacting triazole-thiol intermediates with alkyl halides under basic conditions (e.g., NaH in toluene) .
- Hybridization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-pyrazole hybrids, as demonstrated in THF/water at 50°C for 16 hours with CuSO₄ and sodium ascorbate .
- Characterization : Intermediates are confirmed via ¹H-NMR (for substituent patterns), LC-MS (for molecular weight validation), and elemental analysis (C, H, N content) .
Q. Table 1: Comparison of Synthetic Protocols
| Step | Conditions | Yield | Key Techniques for Validation |
|---|---|---|---|
| S-Alkylation | NaH, toluene, 24h reflux | 45–60% | ¹H-NMR, LC-MS |
| CuAAC Reaction | CuSO₄, THF/H₂O, 50°C, 16h | 61% | ¹H-NMR, HRMS |
| Purification | Column chromatography (SiO₂) | >95% | TLC, melting point analysis |
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer: A combination of techniques ensures unambiguous structural assignment:
- ¹H-NMR : Identifies proton environments (e.g., methylsulfanyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) .
- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 352.74 for related compounds) .
Q. Table 2: Key Spectral Signatures
| Functional Group | ¹H-NMR (δ, ppm) | LC-MS ([M+H]⁺) |
|---|---|---|
| Methylsulfanyl | 2.1–2.3 (s, 3H) | - |
| Thieno-pyrazole core | 6.8–7.1 (m, 2H) | 352.74 |
| Phenyl substituent | 7.2–8.1 (m, 5H) | - |
Advanced Research Questions
Q. How can molecular docking predict antifungal activity against fungal lanosterol 14α-demethylase (CYP51)?
Methodological Answer:
- Target Selection : Use PDB structures (e.g., 3LD6 for CYP51) to model binding pockets .
- Docking Parameters : Employ AutoDock Vina with Lamarckian genetic algorithms. Set grid boxes to cover the heme-binding site (20 ų) .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole). A ΔG ≤ −8.0 kcal/mol suggests high affinity .
Q. Table 3: Docking Results for Analogous Compounds
| Compound | Docking Score (ΔG, kcal/mol) | Key Interactions |
|---|---|---|
| Fluconazole | −9.2 | Heme iron coordination |
| Triazole-pyrazole | −8.5 | π-π stacking with Phe228 |
| Methylsulfanyl analog | −8.1 | Hydrogen bonding with Tyr118 |
Q. How do structural modifications (e.g., methylsulfanyl vs. cycloheptyl) affect bioactivity?
Methodological Answer:
- SAR Studies : Replace the methylsulfanyl group with bulkier substituents (e.g., cycloheptyl) to assess steric effects on target binding .
- Experimental Design :
- Synthesize derivatives via S-alkylation with varied electrophiles.
- Test antifungal activity (MIC against Candida albicans) and compare with computational predictions.
- Data Interpretation : Methylsulfanyl groups enhance lipophilicity (logP ≈ 3.2) but may reduce solubility, requiring formulation optimization .
Q. Table 4: Substituent Effects on Antifungal Activity
| Substituent | MIC (μg/mL) | logP | Docking Score (ΔG) |
|---|---|---|---|
| Methylsulfanyl | 8.0 | 3.2 | −8.1 |
| Cycloheptyl | 32.0 | 4.5 | −7.3 |
| Trifluoromethyl | 16.0 | 3.8 | −7.9 |
Q. How to resolve contradictions between in vitro activity and computational predictions?
Methodological Answer:
- Hypothesis Testing : If computational models predict high activity but in vitro assays show low efficacy:
- Verify compound purity (HPLC ≥ 95%) and stability (e.g., sulfide oxidation).
- Re-examine docking parameters (e.g., protonation states, solvent models) .
- Perform molecular dynamics simulations to assess binding mode persistence over 100 ns .
- Case Study : A triazole derivative showed poor in vitro activity despite favorable docking scores. MD simulations revealed rapid dissociation due to flexible side chains, prompting design of conformationally restricted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
